Cas no 186700-09-4 ((-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid)

(-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid structure
186700-09-4 structure
Nome del prodotto:(-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid
Numero CAS:186700-09-4
MF:C31H36O9
MW:552.612150192261
CID:1378857

(-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid
    • Phomoidride B
    • CP-263114
    • (-)-(5R*,7aR*,9R*,11S*,11aS*,12S*)-12-[6(E)-Octenyl]-1,3,6-trioxo-9-[1-oxo-4(E)-hexenyl]-1,4,9,10,11,11a-hexahydro-11,5,7a-[2]propen[1]yl[3]ylidene-3H,7aH-furo[3,4-d]pyrano[2,3-b]oxocin-5(6H)-acetic acid
    • (-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10
    • (-)-CP 263,114
    • (-)-Phomoidride B
    • CP-263,114
    • CP 263114
    • 11,5,7a-[2]Propen[1]yl[3]ylidene-3H,7aH-furo[3,4-d]pyrano[2,3-b]oxocin-5(6H)-acetic acid, 1,4,9,10,11,11a-hexahydro-12-(6E)-6-octen-1-yl-1,3,6-trioxo-9-[(4E)-1-oxo-4-hexen-1-yl]-, (5S,7aS,9S,11R,11aR,12R)-
    • Inchi: 1S/C31H36O9/c1-3-5-7-8-9-11-12-18-14-23-30(17-24(33)34)16-20-25(28(36)38-27(20)35)26-19(18)15-22(21(32)13-10-6-4-2)39-31(23,26)40-29(30)37/h3-6,14,18-19,22,26H,7-13,15-17H2,1-2H3,(H,33,34)/b5-3+,6-4+/t18-,19+,22-,26+,30-,31+/m1/s1
    • Chiave InChI: PZLSMKXFWOLXHD-LZQVYANHSA-N
    • Sorrisi: C/C=C/CCCCC[C@H]1[C@@H]2C[C@H](C(CC/C=C/C)=O)O[C@]34[C@@H]2C2C(OC(C=2C[C@@](C(=O)O3)(CC(O)=O)C4=C1)=O)=O

Proprietà calcolate

  • Massa esatta: 552.23598
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 40
  • XLogP3: 4.569

Proprietà sperimentali

  • Densità: 1.32±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 781.0±60.0 °C(Predicted)
  • PSA: 133.27
  • pka: 3.96±0.10(Predicted)

(-)-2-[14-[4(E)-Hexenoyl]-18-[6(E)-octenyl]-3,7,9-trioxo-2,8,15-trioxapentacyclo[10.3.3.0(1,11).0(4,16).0(6,10)]octadeca-6(10),16-dien-4-yl]acetic acid Letteratura correlata

Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司